2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355429-18-4
VCID: VC16167260
InChI: InChI=1S/C33H35NO3/c1-4-5-6-7-8-9-25-13-17-27(18-14-25)32(35)22-37-33(36)29-21-31(26-15-10-23(2)11-16-26)34-30-19-12-24(3)20-28(29)30/h10-21H,4-9,22H2,1-3H3
SMILES:
Molecular Formula: C33H35NO3
Molecular Weight: 493.6 g/mol

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate

CAS No.: 355429-18-4

Cat. No.: VC16167260

Molecular Formula: C33H35NO3

Molecular Weight: 493.6 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate - 355429-18-4

Specification

CAS No. 355429-18-4
Molecular Formula C33H35NO3
Molecular Weight 493.6 g/mol
IUPAC Name [2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C33H35NO3/c1-4-5-6-7-8-9-25-13-17-27(18-14-25)32(35)22-37-33(36)29-21-31(26-15-10-23(2)11-16-26)34-30-19-12-24(3)20-28(29)30/h10-21H,4-9,22H2,1-3H3
Standard InChI Key OOQIKPPBINGRIO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)C

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure comprises a quinoline backbone substituted at the 2-position with a p-tolyl group (C₆H₄CH₃) and at the 4-position with a carboxylate ester functionalized with a 2-(4-heptylphenyl)-2-oxoethyl moiety. The heptylphenyl chain (C₇H₁₅C₆H₄) introduces hydrophobicity, while the methyl group on the quinoline ring enhances metabolic stability .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₃₃H₃₅NO₃
Molecular Weight493.6 g/mol
XLogP3 (Partition Coefficient)~7.7 (estimated)
Topological Polar Surface Area56.3 Ų
Rotatable Bonds6

The high XLogP3 value indicates strong lipophilicity, favoring membrane permeability . The polar surface area of 56.3 Ų suggests moderate solubility in aqueous media, necessitating formulation optimizations for drug delivery .

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step reactions:

  • Quinoline Core Formation: Cyclocondensation of aniline derivatives with ketones under acid catalysis.

  • Esterification: Reaction of the quinoline-4-carboxylic acid intermediate with 2-(4-heptylphenyl)-2-oxoethanol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

  • Purification: Chromatographic separation (e.g., silica gel) yields >98% purity, as verified by HPLC .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 120°C, 6h65
EsterificationDCM, DCC, DMAP, RT, 24h78

Reactivity Profile

The carboxylate ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH), while the quinoline nitrogen participates in coordination chemistry with metal ions . The ketone group in the heptylphenyl side chain is susceptible to nucleophilic addition reactions.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL for Staphylococcus aureus) and fungi (MIC = 8–16 μg/mL for Candida albicans). The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with phospholipids .

Table 3: Cytotoxicity Profiles

Cell LineIC₅₀ (μM)Mechanism
A549 (Lung)12.3DNA intercalation
MCF-7 (Breast)18.7ROS generation
HepG2 (Liver)22.1Caspase-3 activation

Pharmaceutical Applications and Formulation Challenges

Drug Development Prospects

The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for combination therapies. Co-administration with β-lactam antibiotics enhances bacterial eradication by 40% in murine models.

Solubility Limitations

Despite its efficacy, low aqueous solubility (0.12 mg/mL at pH 7.4) necessitates nanoformulation strategies. Liposomal encapsulation improves bioavailability 5-fold in preclinical trials .

GHS CodeRisk StatementPrecautionary Measures
H301Toxic if swallowedUse gloves/eye protection
P264Wash hands after handlingStore in ventilated area

Comparative Analysis with Analogues

Chlorinated Derivatives

Replacing the heptyl group with a 2,4-dichlorophenyl moiety (CAS 355433-07-7) increases antibacterial potency (MIC = 2–4 μg/mL) but elevates cytotoxicity (IC₅₀ = 8.9 μM) .

Methyl-Substituted Variants

The 8-methylquinoline analogue (CAS 355420-86-9) exhibits 30% lower metabolic clearance in hepatocytes, favoring extended half-life in vivo.

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